molecular formula C22H22N4O2 B2433270 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide CAS No. 1105246-84-1

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide

Cat. No.: B2433270
CAS No.: 1105246-84-1
M. Wt: 374.444
InChI Key: BHCLGGDZUGOUQT-UHFFFAOYSA-N
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Description

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a complex organic compound with a unique structure that combines elements of pyrimidine and indole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-8-9-18-17(12-14)20-21(25-18)22(28)26(13-23-20)11-10-19(27)24-15(2)16-6-4-3-5-7-16/h3-9,12-13,15,25H,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCLGGDZUGOUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 8-methyl and 4-oxo groups. The final step involves the attachment of the N-(1-phenylethyl)propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Preparation of the pyrimido[5,4-b]indole core.
  • Introduction of the 8-methyl and 4-oxo groups.
  • Attachment of the N-(1-phenylethyl)propanamide moiety.

Industrial Production

Large-scale synthesis may utilize automated reactors and continuous flow processes to ensure quality and scalability.

Chemistry

The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. It can undergo various chemical reactions including:

  • Oxidation: Introducing additional functional groups.
  • Reduction: Altering oxidation states.
  • Substitution: Replacing specific atoms or groups.
Reaction TypeDescriptionCommon Reagents
OxidationIntroduces functional groupsChromium trioxide
ReductionAlters oxidation stateSodium borohydride
SubstitutionReplaces atoms/groupsVarious nucleophiles/electrophiles

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Preliminary studies show efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects: It has demonstrated selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Mechanism of Action: The compound may interact with specific molecular targets like enzymes or receptors, influencing cellular pathways.

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the minimum inhibitory concentration (MIC) of derivatives against various bacterial strains, revealing promising antibacterial activity.
  • Cytotoxicity in Cancer Research:
    • Assays conducted on renal and breast cancer cell lines showed that the compound can induce apoptosis, supporting its potential as an anticancer drug.

Medical Applications

The compound is explored for therapeutic properties including:

  • Anti-cancer: Targeting cancer cell proliferation.
  • Anti-inflammatory: Reducing inflammation through enzyme inhibition.
  • Antimicrobial: Combatting infections caused by resistant bacterial strains.

Industrial Applications

In industry, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is utilized in developing new materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide
  • 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
  • 3,4-Dihydro-2H-1,2,4-benzothiadiazine

Uniqueness

Compared to similar compounds, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide stands out due to its unique combination of pyrimidine and indole structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a member of the pyrimidoindole class, known for its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N4O2S\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

This includes a pyrimidoindole core which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of pyrimidoindoles often possess antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial activity .
  • Cytotoxic Effects :
    • Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cell lines has been documented, suggesting potential as an anticancer agent. For example, similar pyrimidoindole derivatives have shown selective cytotoxicity against renal and breast cancer cells .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and subsequent modulation of these targets can lead to downstream effects that contribute to its antimicrobial and anticancer activities .

Study 1: Antibacterial Evaluation

In a study assessing the antibacterial properties of various pyrimidoindole derivatives, compounds similar to 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the side chains significantly enhanced antibacterial efficacy.

CompoundMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B15S. aureus
Target Compound12S. typhi

Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of pyrimidoindole derivatives on various cancer cell lines. The study highlighted that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells.

CompoundIC50 (µM)Cancer Cell Line
Compound A5MDA-MB-468 (Breast)
Target Compound7A498 (Renal)
Compound B12HeLa (Cervical)

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